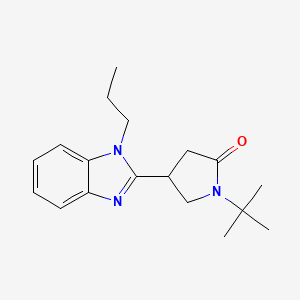

N-cyclopentyl-2-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-cyclopentyl-2-phenoxybenzamide-like compounds often involves strategies like C-H activation, cycloaddition reactions, and the use of catalysts such as Rhodium(III) to facilitate complex formations. For instance, mechanistic studies on cyclopropenes' divergent reactivity in Rh(III)-catalyzed C-H activation/cycloaddition reactions provide insights into the substrate-dependent chemoselectivity, which could be relevant for synthesizing related compounds (Guo & Xia, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated through techniques like X-ray diffraction and DFT calculations. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, highlighting the influence of intermolecular interactions on molecular geometry, which could be analogous to the structure of this compound (Karabulut et al., 2014).

Chemical Reactions and Properties

This compound may undergo various chemical reactions, such as cyclopentannulation, which has been observed in reactions involving nucleophilic heterocyclic carbene-catalyzed processes. Such reactions lead to efficient synthesis pathways for cyclopentene derivatives, which could be relevant for understanding the chemical behavior of this compound (Nair et al., 2006).

Physical Properties Analysis

The physical properties of compounds similar to this compound, such as melting points, solubility, and crystal structure, can be significantly influenced by their molecular arrangements and intermolecular interactions. Studies on related compounds, such as N-cyclohexyl-2-nitrobenzamide, provide insights into how these properties are determined by the crystal packing and hydrogen bonding patterns, which could be extrapolated to understand the physical properties of this compound (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on related benzamide compounds. For instance, the stability and reactivity of phenoxybenzamide in various solvent conditions provide insights into the potential behavior of this compound under similar conditions (Adams & Kostenbauder, 1985).

Mecanismo De Acción

Target of Action

N-cyclopentyl-2-phenoxybenzamide, also known as Oprea1_091193, is a compound that primarily targets alpha-adrenergic receptors . These receptors are present in the muscle that lines the walls of blood vessels .

Mode of Action

The compound works by blocking alpha receptors in certain parts of the body . When the receptors are blocked, the muscle relaxes and the blood vessels widen . This widening of the blood vessels results in a lowering of blood pressure .

Biochemical Pathways

The compound affects the biochemical pathways related to blood pressure regulation . By blocking alpha receptors, it disrupts the normal constriction of blood vessels, leading to their relaxation and dilation . This results in a decrease in blood pressure .

Pharmacokinetics

It is known that the compound has a long duration of action . This suggests that it may have a slow rate of metabolism and elimination, leading to prolonged effects

Result of Action

The primary result of the compound’s action is a decrease in blood pressure . This is due to its effect on alpha-adrenergic receptors, which leads to the relaxation and dilation of blood vessels .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclopentyl-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(19-14-8-4-5-9-14)16-12-6-7-13-17(16)21-15-10-2-1-3-11-15/h1-3,6-7,10-14H,4-5,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGWZYWXDLXMCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5609256.png)

![2-(2,4-dichlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5609286.png)

![4-chloro-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5609292.png)

![2-[(4-methoxyphenyl)sulfonyl]-3-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5609295.png)

![N-[1-(1-cyclohexen-1-yl)ethyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5609301.png)

![isopropyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5609307.png)

![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5609312.png)

![N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5609317.png)

![3-[2-(4-methoxybenzylidene)hydrazino]-3-oxopropanoic acid](/img/structure/B5609328.png)